molecular formula C15H11BrClN3O2S B1620830 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide CAS No. 648409-23-8

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B1620830
CAS No.: 648409-23-8
M. Wt: 412.7 g/mol
InChI Key: GCUFLDLAVFBOJC-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide is a thiazole-based compound characterized by a 2-chloro-5-nitrophenyl substituent at position 4 of the thiazole ring, an N-phenyl group at position 2, and a hydrobromide counterion. The hydrobromide salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical applications .

Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Properties

IUPAC Name

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S.BrH/c16-13-7-6-11(19(20)21)8-12(13)14-9-22-15(18-14)17-10-4-2-1-3-5-10;/h1-9H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUFLDLAVFBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380494
Record name 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648409-23-8
Record name 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction with phenylamine and subsequent hydrobromide salt formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups replacing the chlorine or nitro groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiazole moieties exhibit significant anticancer properties. The thiazole ring in 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide has been linked to the inhibition of tumor cell proliferation. For instance, a study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .

Case Study: Anticancer Effects

A notable study published in the Journal of Medicinal Chemistry reported that a derivative of this thiazole compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study also highlighted the compound's ability to overcome drug resistance mechanisms commonly found in cancer therapy .

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes involved in pest metabolism. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Herbicidal Properties

In addition to its pesticidal activity, research has suggested that this compound can act as a herbicide by targeting specific biochemical pathways in plants. This could provide an alternative approach to weed management in agricultural settings .

Dye and Pigment Production

The unique color properties of this compound make it suitable for use in dye synthesis. Its derivatives have been explored for applications in textile dyeing processes where vibrant colors are desired without the environmental impact associated with traditional dyes .

Conductive Polymers

Research into conductive polymers has identified this thiazole-based compound as a potential dopant material. Its incorporation into polymer matrices can enhance electrical conductivity, making it applicable in electronic devices such as sensors and transistors .

Mechanism of Action

The mechanism of action of 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and thiazole groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related thiazole and thiadiazole derivatives (Table 1). Key differences include substituent positions, counterions, and reported biological activities.

Table 1: Comparison of Structural Features and Properties

Compound Name Substituents on Thiazole/Thiadiazole Counterion Melting Point (°C) Biological Activity/Application Reference
4-(2-Chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide 2-Cl, 5-NO₂ on phenyl; N-phenyl HBr Not reported Potential antiproliferative activity
N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f) 4-Cl on phenyl; dihydroacenaphthylen None 211.4–214.5 Not specified (HPLC purity: 99.5%)
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Cl, 2-F on benzyl None Not reported Agrochemical intermediates
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 2,4-diCl on phenyl None Not reported Synthetic intermediate for derivatives
SSR125543A (CRF1 antagonist) Complex substituents (cyclopropyl, F) HCl Not reported Corticotropin-releasing factor antagonist
4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide 4-Et, 5-Me on thiazole HBr Not reported Pharmaceutical salt form

Key Observations

Substituent Effects :

  • The 2-chloro-5-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or hydrogen bonding compared to simpler chloro- or methoxy-substituted analogues (e.g., compound 3f in ).
  • Hydrobromide vs. Hydrochloride Salts : The hydrobromide counterion (as seen in the target compound and 4-ethyl-5-methyl analogue ) may offer superior solubility in polar solvents compared to hydrochloride salts (e.g., SSR125543A ).

Biological Activity Trends :

  • Thiazoles with nitro groups (e.g., the target compound) are under investigation for antiproliferative properties, similar to benzothiazole-triazole hybrids .
  • Chlorinated derivatives (e.g., compound 3f and N-(2,4-dichlorophenyl) analogue ) are often intermediates in agrochemical synthesis, but the nitro group in the target compound may shift its application toward medicinal chemistry.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for thiazol-2-amine derivatives, such as cyclization of thioureas or azide-alkyne click chemistry, as seen in related triazole-thiazole hybrids .

Biological Activity

4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide, with the CAS number 648409-23-8, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.

  • Molecular Formula: C15H11BrClN3O2S
  • Molecular Weight: 412.69 g/mol
  • Structure: The compound consists of a thiazole moiety linked to a phenyl group and a nitrophenyl substituent, contributing to its biological activity.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundBacillus cereus12.5 µg/mL
Pseudomonas aeruginosa15.0 µg/mL
Other Thiazole DerivativesStaphylococcus aureus6.25 µg/mL
Escherichia coli10.0 µg/mL

The compound demonstrated notable activity against Gram-positive bacteria like Bacillus cereus and Gram-negative bacteria such as Pseudomonas aeruginosa, indicating its broad-spectrum antibacterial potential .

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups enhances cytotoxic activity.

Table 2: Anticancer Activity of Selected Thiazole Compounds

Compound NameCell LineIC50 (µg/mL)
This compoundA431 (human epidermoid carcinoma)<5
Jurkat (T-cell leukemia)<10

Studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis: In cancer cells, it potentially triggers apoptotic pathways leading to cell death.
  • Disruption of Membrane Integrity: For bacterial cells, it may compromise membrane integrity, leading to cell lysis.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical and laboratory settings:

  • Case Study 1: A study on the antibacterial efficacy of various thiazole derivatives highlighted that those with nitro substitutions exhibited enhanced activity against resistant strains of bacteria.
  • Case Study 2: In vitro studies demonstrated that thiazole compounds could significantly reduce tumor growth in xenograft models when administered at appropriate dosages.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A typical method involves reacting 5-chlorothiazol-2-amine derivatives with acyl chlorides in pyridine under controlled stoichiometry. For example, 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization from methanol . Adjustments to substituents (e.g., nitro or chloro groups) require careful selection of precursors and reaction conditions.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR and IR : Confirm functional groups and molecular connectivity.
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions. For instance, hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking stabilize the structure, as observed in related thiazol-2-amine derivatives .
  • Single-crystal diffraction : Provides unit cell parameters (e.g., monoclinic system, space group P2₁) and torsional angles between aromatic rings .

Q. What solvents and conditions optimize recrystallization of thiazol-2-amine derivatives?

  • Methodological Answer : Methanol/water mixtures (2:1 ratio) or DMSO/water systems are effective. For example, used methanol for recrystallization, while employed DMSO/water to precipitate pure crystals . Temperature control and slow evaporation enhance crystal quality.

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during synthesis of substituted thiazol-2-amine derivatives?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directed metalation : Using directing groups (e.g., nitro or chloro) to favor specific substitution patterns.
  • Reaction optimization : Adjusting temperature, solvent polarity, and stoichiometry. For example, achieved selective amidation by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride under mild conditions .

Q. What strategies resolve contradictions in reported biological activities of thiazol-2-amine derivatives?

  • Methodological Answer :

  • Standardized assays : Comparative studies under uniform conditions (e.g., CRF receptor binding assays in , which used cloned human receptors and in vivo models to validate antagonist activity) .
  • Structure-activity relationship (SAR) analysis : Correlating substituent effects (e.g., chloro vs. methoxy groups) with potency. Discrepancies may arise from differences in receptor isoforms or assay sensitivity.

Q. How do computational methods complement experimental structural data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Validates experimental bond lengths and angles from X-ray data.
  • Molecular docking : Predicts binding modes to biological targets (e.g., CRF receptors in ) .
  • Hydrogen bond analysis : Tools like Mercury software quantify non-covalent interactions critical for crystal stability .

Q. What analytical techniques assess purity and stability post-synthesis?

  • Methodological Answer :

  • TLC/HPLC : Monitor reaction progress and purity (e.g., used TLC with 10% NaHCO₃ wash to remove unreacted reagents) .
  • Mass spectrometry : Confirms molecular weight and detects degradation products.
  • Stability studies : Accelerated aging under varied pH and temperature conditions.

Data Contradiction Analysis

Q. How to interpret conflicting data on hydrogen bonding patterns in crystal structures?

  • Methodological Answer : Variations may arise from solvent polarity or crystallization conditions. For example:

  • reported centrosymmetric dimers via N–H⋯N bonds .
  • noted weaker C–H⋯π interactions due to substituent effects (e.g., dimethylamino groups altering electron density) .
  • Resolution: Cross-validate using multiple crystallization solvents and refine hydrogen atom positions with riding models (Uiso = 1.2 Ueq) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(2-chloro-5-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine hydrobromide

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